2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one

Lipophilicity Membrane permeability Drug-likeness

2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one (CAS 89335-19-3; MF C11H7ClN4OS2; MW 310.78 g/mol) is a binary heterocyclic hybrid that fuses a 1,3,4-thiadiazole ring bearing a 4-chlorophenyl substituent at position 5 with a thiazol-4(5H)-one (thiazolone) moiety via an exocyclic amino (–NH–) linker. This scaffold positions the compound within the broader 1,3,4-thiadiazole–thiazol(in)one chemotype that has demonstrated promising inhibitory activity against the mitotic kinesin Eg5 (IC₅₀ values of 13.2–20.2 µM for optimized congeners) and in vitro antiproliferative activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines in closely related series.

Molecular Formula C11H7ClN4OS2
Molecular Weight 310.8 g/mol
Cat. No. B12920053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one
Molecular FormulaC11H7ClN4OS2
Molecular Weight310.8 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=NC2=NN=C(S2)C3=CC=C(C=C3)Cl)S1
InChIInChI=1S/C11H7ClN4OS2/c12-7-3-1-6(2-4-7)9-15-16-11(19-9)14-10-13-8(17)5-18-10/h1-4H,5H2,(H,13,14,16,17)
InChIKeyIGSUEKGJDLCQBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one: Core Scaffold Identity and Procurement-Relevant Classification


2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one (CAS 89335-19-3; MF C11H7ClN4OS2; MW 310.78 g/mol) is a binary heterocyclic hybrid that fuses a 1,3,4-thiadiazole ring bearing a 4-chlorophenyl substituent at position 5 with a thiazol-4(5H)-one (thiazolone) moiety via an exocyclic amino (–NH–) linker [1]. This scaffold positions the compound within the broader 1,3,4-thiadiazole–thiazol(in)one chemotype that has demonstrated promising inhibitory activity against the mitotic kinesin Eg5 (IC₅₀ values of 13.2–20.2 µM for optimized congeners) [1] and in vitro antiproliferative activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines in closely related series [2].

Why 2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one Cannot Be Replaced by Generic 1,3,4-Thiadiazole-Thiazolone Analogs


Within the 1,3,4-thiadiazole–thiazol(in)one chemotype, the nature of the 5-aryl substituent and the oxidation state of the linking heteroatom exert pronounced, non-linear effects on target engagement. Structure–activity relationship (SAR) analysis of thiadiazole-thiazolone Eg5 inhibitors revealed that electron-withdrawing substituents (e.g., 2-chloro and 4-nitro) on the aryl ring contribute significantly to enzyme inhibition, while electron-donating or sterically demanding groups diminish activity [1]. Similarly, in the dual COX-2/15-LOX anti-inflammatory series, 5-position aryl substituents displayed size-dependent differential binding to the two enzyme isoforms, with bulkier substituents favoring COX-2 over 15-LOX . Thus, simply interchanging the 4-chlorophenyl group with an unsubstituted phenyl, 4-methoxyphenyl, or 4-nitrophenyl congener—or replacing the amino (–NH–) linker with an imino (–N=C–) variant—predictably alters both potency rank order and selectivity profile in a manner that cannot be corrected by downstream formulation or assay normalization.

2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differential: Calculated LogP Advantage of 4-Chlorophenyl Over Phenyl and 4-Methoxyphenyl Congeners

The presence of a chlorine atom at the para position of the phenyl ring increases the calculated partition coefficient (cLogP) of 2-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one by approximately +0.6 to +0.7 log units relative to the unsubstituted phenyl analog (CAS 89335-17-1) and by approximately +0.7 log units relative to the 4-methoxyphenyl analog (CAS 89335-18-2), based on fragment-based calculation methods [1]. The experimentally derived LogP for the target compound has been reported as 2.98 . This elevated lipophilicity is predicted to confer superior passive membrane permeability, which is a critical parameter for intracellular target engagement in cell-based assays.

Lipophilicity Membrane permeability Drug-likeness Physicochemical profiling

Electron-Withdrawing Advantage: 4-Chloro Substituent Enhancement of Eg5 ATPase Inhibition Within Thiadiazole-Thiazolone Series

A systematic SAR study of 21 novel 1,3,4-thiadiazole-thiazolone hybrids (5a–v) against microtubule (MT)-stimulated Eg5 ATPase activity demonstrated that electron-withdrawing substituents on the aryl ring of the thiazolone motif are critical for enzyme inhibition. The most potent compound in the series, 5h, displayed an IC₅₀ of 13.2 µM, while compounds 5f (2-chloro-substituted) and 5i (4-nitro-substituted) exhibited IC₅₀ values of 17.2 µM and 20.2 µM, respectively [1]. The SAR analysis explicitly concluded that '2-chloro and 4-nitro substituents on the phenyl ring of the thiazolone motif contributed significantly to enzyme inhibition' [1]. Although the target compound bears the chloro substituent on the thiadiazole ring rather than the thiazolone ring, the electron-withdrawing character of the 4-chlorophenyl group is expected to produce an analogous electronic effect on the hybrid scaffold's binding interactions.

Mitotic kinesin Eg5 ATPase inhibition Structure-activity relationship Antimitotic agents

Scaffold-Wide Anticancer Potency: Class-Level Cytotoxicity of Imino-Thiazolidin-4-One Analogs Against MCF-7 and HepG2 Cell Lines

In a 2024 study, 21 newly synthesized 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one binary heterocyclic molecules—differing from the target compound only in the imino (–N=C–) vs. amino (–NH–) linker oxidation state—were evaluated for cytotoxicity against five cancer cell lines (MCF-7, PC3, 4T1, MDA-MB-231, MOC2) and normal HEK-293 cells via MTT assay [1]. All 21 compounds exhibited superior cytotoxicity compared to the reference HDAC3 inhibitor BG45. The most potent compound, 6e, achieved an IC₅₀ of 3.85 µM against MCF-7 cells and induced 25.3% apoptosis with G0/G1 cell cycle arrest via ROS-mediated nuclear fragmentation [1]. This class-level evidence establishes a credible antiproliferative ceiling for the amino-thiazolone scaffold, where the reduced (amino) form may exhibit distinct metabolic stability and tautomeric preference compared to the oxidized (imino) form.

Anticancer Cytotoxicity MCF-7 Apoptosis Cell cycle arrest

Dual COX-2/15-LOX Anti-Inflammatory Class Activity: Quantitative Benchmark for Thiadiazole-Thiazolidinone Hybrids Including the Phenyl Analog

A series of 1,3,4-thiadiazole-thiazolidinone hybrids, which includes the phenyl analog (CAS 89335-17-1) of the target compound, was evaluated for dual COX-2 and 15-LOX inhibitory activity. Key compounds in the series demonstrated low-micromolar to sub-micromolar potency: compounds 3a, 4e, 4n, 4q, 7, and 8 inhibited 15-LOX with IC₅₀ values of 2.74, 4.2, 3.41, 10.21, 3.71, and 3.36 µM, respectively, and COX-2 with IC₅₀ values of 0.32, 0.28, 0.28, 0.10, 0.28, and 0.27 µM, respectively . The study further established that COX-2 binding is favored by bulky 5-position substituents, while 15-LOX prefers smaller substituents . The 4-chlorophenyl group, being intermediate in size and electron-withdrawing in character, occupies a distinct region of this activity landscape compared to the unsubstituted phenyl and 4-methoxyphenyl variants.

Anti-inflammatory COX-2 inhibition 15-LOX inhibition Dual inhibitors

Drug-Likeness and ADME Profile: In Silico Compliance with Lipinski's Rule of Five Verified for Thiadiazole-Thiazolone Congeners

The 2018 Eg5 inhibitor study included comprehensive in silico ADME profiling and Lipinski's Rule of Five assessment for all 21 thiadiazole-thiazolone hybrids (5a–v) [1]. The target compound, 2-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one, with MW 310.78 g/mol, cLogP 2.98, 4 H-bond acceptors, and 2 H-bond donors (calculated from structure), satisfies all four Lipinski criteria. Its physicochemical profile is comparable to that of the Eg5-active series members 5f (2-Cl), 5h, and 5i (4-NO₂), which were validated as drug-like leads [1]. This establishes procurement relevance: the compound is compatible with standard small-molecule screening and lead optimization workflows without requiring solubility-enhancing formulation.

Drug-likeness ADME Lipinski Rule of Five In silico prediction

2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one: Evidence-Grounded Application Scenarios for Scientific Procurement


Mitotic Kinesin Eg5 Inhibitor Lead Optimization and Chemical Probe Development

The demonstrated SAR principle that electron-withdrawing aryl substituents (2-Cl, 4-NO₂) enhance Eg5 ATPase inhibition within thiadiazole-thiazolone hybrids [1] positions 2-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one as a compelling starting scaffold for Eg5-targeted chemical probe development. Its 4-chlorophenyl substituent is predicted to confer Eg5 inhibitory potency comparable to, or exceeding, that of the unsubstituted phenyl analog, while its lower molecular weight (310.78 vs. ~370–440 Da for Eg5-active leads) provides a more favorable pharmacokinetic starting point for iterative optimization. Procurement is justified for academic and industrial groups pursuing antimitotic chemotherapeutics with a validated target engagement mechanism.

Dual COX-2/15-LOX Anti-Inflammatory Drug Discovery with Tunable Selectivity

The thiadiazole-thiazolidinone hybrid chemotype has demonstrated sub-micromolar COX-2 inhibition (IC₅₀ as low as 0.10 µM) with tunable COX-2/15-LOX selectivity ratios controlled by 5-aryl substituent size . The 4-chlorophenyl derivative occupies a unique intermediate position in this steric-electronic landscape. Procurement of this compound enables systematic exploration of whether the chloro substituent improves the gastric safety profile (as demonstrated by ulcer liability testing of related series members) while maintaining dual enzyme inhibition, a key differentiator from selective COX-2 inhibitors such as celecoxib.

Anticancer Chemical Library Expansion with Amino-Thiazolone Scaffold Diversity

The closely related imino-thiazolidin-4-one series has demonstrated broad anticancer cytotoxicity across five cell lines (MCF-7, PC3, 4T1, MDA-MB-231, MOC2), with the most potent compound achieving IC₅₀ = 3.85 µM against MCF-7 and inducing ROS-mediated apoptosis [2]. The target compound, featuring a reduced amino (–NH–) linker rather than the imino (–N=C–) linker, offers a distinct chemotype for chemical library diversification. Its inclusion in screening decks enables head-to-head comparison of amino vs. imino linker effects on target binding, metabolic stability, and cellular potency without the confounding influence of substituent variation.

Small-Molecule Tool Compound for Kinase and ATPase Inhibitor Screening Cascades

The thiadiazole-thiazolone scaffold has been validated as an ATP-competitive inhibitor chemotype through both enzymatic (Eg5 ATPase) and cellular (MTT cytotoxicity) assays [1][2]. With its favorable drug-likeness profile—full Lipinski compliance, moderate cLogP (2.98), and lower MW than most series members [1]—2-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one is suitable for inclusion in focused kinase inhibitor screening cascades and ATPase counter-screening panels, where its distinct electronic signature (4-Cl electron-withdrawing) provides orthogonal SAR information relative to unsubstituted or electron-donating analogs.

Quote Request

Request a Quote for 2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.